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Compound of Interest

Compound Name:

1-(4-

Methoxyphenyl)cyclohexanecarbo

nitrile

Cat. No.: B1294533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical

characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. The information is presented

to be a valuable resource for researchers and professionals involved in drug development and

organic synthesis.

Chemical Identity and Structure
IUPAC Name: 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile

CAS Number: 23434-69-5

Molecular Formula: C₁₄H₁₇NO

Molecular Weight: 215.29 g/mol

Chemical Structure:

A cyclohexane ring singly bonded to a carbon atom.
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This central carbon is also bonded to a p-methoxyphenyl group and a nitrile group.

Quantitative Physical Characteristics
The following table summarizes the key physical properties of 1-(4-
Methoxyphenyl)cyclohexanecarbonitrile, compiled from available data. It is important to

note that some physical properties, such as melting point, may vary depending on the purity of

the sample.

Property Value Source(s)

Appearance
White to off-white crystalline

powder
[1]

Melting Point 40-45 °C or 65-68 °C [1]

Boiling Point 176-179 °C at 2 mmHg N/A

Density 1.0778 - 1.12 g/cm³ [1]

Solubility
Slightly soluble in water;

Soluble in organic solvents
[1]

Spectral Data (Predicted)
Due to the limited availability of experimentally derived spectra in public databases, the

following sections provide predicted spectral data for 1-(4-
Methoxyphenyl)cyclohexanecarbonitrile. These predictions are based on the known

chemical structure and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.3 - 7.5 Doublet 2H

Aromatic protons

ortho to the cyclohexyl

group

~ 6.8 - 7.0 Doublet 2H

Aromatic protons

meta to the cyclohexyl

group

~ 3.8 Singlet 3H
Methoxy group (-

OCH₃) protons

~ 1.5 - 2.2 Multiplet 10H
Cyclohexyl ring

protons

¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following key signals:

Chemical Shift (δ, ppm) Assignment

~ 160 Aromatic carbon attached to the methoxy group

~ 128 - 130 Aromatic CH carbons

~ 122
Quaternary aromatic carbon attached to the

cyclohexyl group

~ 114 Aromatic CH carbons

~ 120 Nitrile carbon (-C≡N)

~ 55 Methoxy carbon (-OCH₃)

~ 45 Quaternary carbon of the cyclohexyl ring

~ 20 - 40 Cyclohexyl ring CH₂ carbons

FTIR Spectroscopy (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The predicted major absorption bands in the FTIR spectrum are as follows:

Wavenumber (cm⁻¹) Functional Group

~ 2930 & 2850 C-H stretching (cyclohexyl)

~ 2240 C≡N stretching (nitrile)

~ 1610, 1510, 1450 C=C stretching (aromatic ring)

~ 1250 C-O stretching (aryl ether)

~ 830 C-H bending (p-disubstituted benzene)

Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the following fragments are predicted:

m/z Proposed Fragment

215 [M]⁺ (Molecular ion)

200 [M - CH₃]⁺

188 [M - HCN]⁺

134 [M - C₆H₁₀CN]⁺ (p-methoxybenzyl cation)

108 [M - C₇H₁₀N]⁺

Experimental Protocols
The following are detailed, standard laboratory protocols for the determination of the key

physical characteristics of a solid organic compound like 1-(4-
Methoxyphenyl)cyclohexanecarbonitrile.

Synthesis of 1-(4-
Methoxyphenyl)cyclohexanecarbonitrile
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This procedure is a plausible method based on the condensation of 4-

methoxyphenylacetonitrile with cyclohexanone.

Materials:

4-Methoxyphenylacetonitrile

Cyclohexanone

Sodium ethoxide (or other suitable base)

Anhydrous ethanol

Toluene

Hydrochloric acid (dilute)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve

4-methoxyphenylacetonitrile in anhydrous ethanol.

Add a stoichiometric equivalent of sodium ethoxide to the solution and stir to form the

corresponding carbanion.

To this solution, add an equimolar amount of cyclohexanone dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several

hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and neutralize with

dilute hydrochloric acid.

Remove the ethanol under reduced pressure using a rotary evaporator.

Partition the residue between toluene and water.

Separate the organic layer, wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile by recrystallization from a

suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography

on silica gel.

Determination of Melting Point
Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Mortar and pestle

Spatula

Procedure:

Ensure the sample of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is pure and

completely dry.

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed

end of the tube on a hard surface.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

Record the temperature at which the first drop of liquid appears (the beginning of the melting

range).

Record the temperature at which the entire sample has turned into a clear liquid (the end of

the melting range).

The melting point is reported as this range.

Determination of Boiling Point (at reduced pressure)
Apparatus:

Short-path distillation apparatus

Round-bottom flask

Thermometer and adapter

Vacuum source and pressure gauge

Heating mantle

Boiling chips

Procedure:

Place a small amount of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile and a few boiling

chips into the round-bottom flask.

Assemble the short-path distillation apparatus.
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Connect the apparatus to a vacuum source and a pressure gauge.

Evacuate the system to the desired pressure (e.g., 2 mmHg).

Begin heating the sample gently with the heating mantle.

Observe the temperature at which the liquid boils and a steady stream of condensate is

collected. This temperature is the boiling point at the recorded pressure.

Determination of Density
Apparatus:

Analytical balance

Pycnometer (specific gravity bottle) of a known volume

A liquid in which the compound is insoluble (e.g., water, if applicable, or a non-polar solvent)

Procedure:

Weigh the clean and dry pycnometer (m₁).

Add a sample of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile to the pycnometer and

weigh it again (m₂). The mass of the sample is m₂ - m₁.

Fill the pycnometer containing the sample with the chosen liquid, ensuring no air bubbles are

trapped, and weigh it (m₃).

Empty and clean the pycnometer, then fill it completely with the same liquid and weigh it

(m₄). The mass of the liquid that fills the pycnometer is m₄ - m₁.

The density of the solid is calculated using the formula: Density = [(m₂ - m₁) / ((m₄ - m₁) - (m₃

- m₂))] * Density of the liquid

Determination of Solubility
Apparatus:
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Test tubes

Vortex mixer or stirring rod

Graduated pipettes

Procedure (Qualitative):

Place a small, accurately weighed amount of 1-(4-
Methoxyphenyl)cyclohexanecarbonitrile (e.g., 10 mg) into a series of test tubes.

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water,

ethanol, acetone, diethyl ether, toluene).

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by

stirring.

Visually inspect the solution to determine if the solid has completely dissolved.

Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Visualizations
Synthesis and Purification Workflow

Synthesis
Work-up Purification

4-Methoxyphenylacetonitrile +
Cyclohexanone +
Sodium Ethoxide

Reflux in Ethanol Crude Reaction Mixture Neutralize with HCl Extract with Toluene Wash with Water & Brine Dry over MgSO₄ Concentrate Recrystallization or
Column Chromatography

Pure 1-(4-Methoxyphenyl)-
cyclohexanecarbonitrile

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 1-(4-
Methoxyphenyl)cyclohexanecarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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